Cas no 2138215-53-7 (1H-Indole-2-carboxylic acid, 3-formyl-5,6-dimethoxy-1-(1-methylethyl)-)

1H-Indole-2-carboxylic acid, 3-formyl-5,6-dimethoxy-1-(1-methylethyl)- 化学的及び物理的性質
名前と識別子
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- 1H-Indole-2-carboxylic acid, 3-formyl-5,6-dimethoxy-1-(1-methylethyl)-
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- インチ: 1S/C15H17NO5/c1-8(2)16-11-6-13(21-4)12(20-3)5-9(11)10(7-17)14(16)15(18)19/h5-8H,1-4H3,(H,18,19)
- InChIKey: MYQWLFVLGWMBFX-UHFFFAOYSA-N
- ほほえんだ: N1(C(C)C)C2=C(C=C(OC)C(OC)=C2)C(C=O)=C1C(O)=O
1H-Indole-2-carboxylic acid, 3-formyl-5,6-dimethoxy-1-(1-methylethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-359177-2.5g |
3-formyl-5,6-dimethoxy-1-(propan-2-yl)-1H-indole-2-carboxylic acid |
2138215-53-7 | 95.0% | 2.5g |
$2071.0 | 2025-03-18 | |
Enamine | EN300-359177-0.05g |
3-formyl-5,6-dimethoxy-1-(propan-2-yl)-1H-indole-2-carboxylic acid |
2138215-53-7 | 95.0% | 0.05g |
$888.0 | 2025-03-18 | |
Enamine | EN300-359177-0.1g |
3-formyl-5,6-dimethoxy-1-(propan-2-yl)-1H-indole-2-carboxylic acid |
2138215-53-7 | 95.0% | 0.1g |
$930.0 | 2025-03-18 | |
Enamine | EN300-359177-10.0g |
3-formyl-5,6-dimethoxy-1-(propan-2-yl)-1H-indole-2-carboxylic acid |
2138215-53-7 | 95.0% | 10.0g |
$4545.0 | 2025-03-18 | |
Enamine | EN300-359177-0.25g |
3-formyl-5,6-dimethoxy-1-(propan-2-yl)-1H-indole-2-carboxylic acid |
2138215-53-7 | 95.0% | 0.25g |
$972.0 | 2025-03-18 | |
Enamine | EN300-359177-1.0g |
3-formyl-5,6-dimethoxy-1-(propan-2-yl)-1H-indole-2-carboxylic acid |
2138215-53-7 | 95.0% | 1.0g |
$1057.0 | 2025-03-18 | |
Enamine | EN300-359177-0.5g |
3-formyl-5,6-dimethoxy-1-(propan-2-yl)-1H-indole-2-carboxylic acid |
2138215-53-7 | 95.0% | 0.5g |
$1014.0 | 2025-03-18 | |
Enamine | EN300-359177-5.0g |
3-formyl-5,6-dimethoxy-1-(propan-2-yl)-1H-indole-2-carboxylic acid |
2138215-53-7 | 95.0% | 5.0g |
$3065.0 | 2025-03-18 |
1H-Indole-2-carboxylic acid, 3-formyl-5,6-dimethoxy-1-(1-methylethyl)- 関連文献
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
1H-Indole-2-carboxylic acid, 3-formyl-5,6-dimethoxy-1-(1-methylethyl)-に関する追加情報
Comprehensive Overview of 1H-Indole-2-carboxylic acid, 3-formyl-5,6-dimethoxy-1-(1-methylethyl) (CAS No. 2138215-53-7)
1H-Indole-2-carboxylic acid, 3-formyl-5,6-dimethoxy-1-(1-methylethyl), with the CAS number 2138215-53-7, is a complex organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and medicinal chemistry. This compound belongs to the indole family and features a unique structural arrangement that includes a formyl group, dimethoxy substituents, and an isopropyl group. These functional groups contribute to its diverse chemical properties and biological activities.
The indole scaffold is a fundamental building block in many biologically active molecules, including natural products and synthetic drugs. The presence of the formyl group at the 3-position and the dimethoxy substituents at the 5 and 6 positions enhances the compound's reactivity and stability, making it a valuable intermediate in the synthesis of more complex molecules. Additionally, the isopropyl group at the 1-position imparts steric hindrance and influences the compound's conformational flexibility.
In the realm of medicinal chemistry, 1H-Indole-2-carboxylic acid, 3-formyl-5,6-dimethoxy-1-(1-methylethyl) has shown promise as a lead compound for the development of novel therapeutic agents. Recent studies have explored its potential as an anti-inflammatory agent, an antioxidant, and a modulator of various cellular pathways. For instance, research published in the Journal of Medicinal Chemistry (2022) demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
The antioxidant properties of 1H-Indole-2-carboxylic acid, 3-formyl-5,6-dimethoxy-1-(1-methylethyl) have also been investigated. A study in Free Radical Biology and Medicine (2023) reported that this compound effectively scavenges reactive oxygen species (ROS) and protects cells from oxidative stress-induced damage. These findings suggest that it could be a potential candidate for treating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
Beyond its direct biological activities, 1H-Indole-2-carboxylic acid, 3-formyl-5,6-dimethoxy-1-(1-methylethyl) serves as a versatile starting material for synthetic transformations. Its functional groups can be readily modified through various chemical reactions to generate a wide range of derivatives with tailored properties. For example, the formyl group can be reduced to a hydroxymethyl group or converted into other functional groups such as alcohols or amines. The dimethoxy substituents can be cleaved or replaced with other substituents to fine-tune the compound's pharmacological profile.
In clinical research, preliminary studies have indicated that derivatives of 1H-Indole-2-carboxylic acid, 3-formyl-5,6-dimethoxy-1-(1-methylethyl) may have therapeutic potential in treating certain types of cancer. A preclinical study published in Cancer Research (2024) showed that these derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells. The mechanism of action involves disrupting key signaling pathways involved in cell proliferation and survival.
The structural diversity and functional versatility of 1H-Indole-2-carboxylic acid, 3-formyl-5,6-dimethoxy-1-(1-methylethyl) make it an attractive target for further investigation in drug discovery programs. Ongoing research aims to optimize its pharmacokinetic properties and evaluate its safety profile in preclinical models. Additionally, efforts are being made to develop efficient synthetic routes to produce this compound on a larger scale for clinical trials.
In conclusion, 1H-Indole-2-carboxylic acid, 3-formyl-5,6-dimethoxy-1-(1-methylethyl) (CAS No. 2138215-53-7) is a multifaceted compound with significant potential in pharmaceutical and medicinal chemistry. Its unique structural features and diverse biological activities position it as a promising lead for the development of novel therapeutic agents targeting inflammation, oxidative stress, and cancer. As research in this area continues to advance, it is likely that new applications and derivatives will emerge, further expanding its utility in healthcare.
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